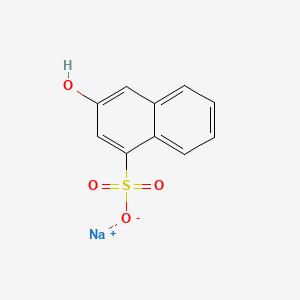

Sodium 3-hydroxynaphthalenesulphonate

Description

Properties

CAS No. |

93804-66-1 |

|---|---|

Molecular Formula |

C10H7NaO4S |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

sodium;3-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |

InChI Key |

UETMGTJCOJBGDR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Strategies and Mechanistic Investigations for Sodium 3 Hydroxynaphthalenesulphonate Analogues

Chemo- and Regioselective Synthesis of Substituted Naphthalenesulfonates

The ability to selectively introduce functional groups onto the naphthalene (B1677914) scaffold is crucial for tailoring the properties of naphthalenesulfonate derivatives. The regioselectivity of sulfonation on the naphthalene ring is a classic example of thermodynamic versus kinetic control. At lower temperatures, the reaction favors the formation of naphthalene-1-sulfonic acid (the kinetic product), while higher temperatures lead to the more stable naphthalene-2-sulfonic acid (the thermodynamic product). This principle is fundamental in directing the sulfonyl group to a specific position on the naphthalene ring. researchgate.net

The introduction of substituents onto the naphthalene ring is governed by the directing effects of the groups already present. For instance, the hydroxyl group in 3-hydroxynaphthalenesulphonate is an activating, ortho-para directing group, while the sulfonic acid group is a deactivating, meta-directing group. rsc.org This interplay of directing effects is critical in designing synthetic routes to achieve the desired substitution pattern. Advanced strategies often involve multi-step syntheses where blocking groups are used to protect certain positions while others are functionalized. For example, the reversibility of the sulfonation reaction can be exploited, where a sulfonate group is used as a temporary blocking group to direct other substituents before being removed under specific conditions. rsc.orgresearchgate.net

Recent synthetic methodologies have focused on developing highly chemo- and regioselective reactions to construct diverse and multifunctionalized aromatic systems. While not specific to 3-hydroxynaphthalenesulphonate, indium(III)-catalyzed benzannulation reactions have been employed for the regioselective synthesis of functionalized 2-hydroxybenzophenones, demonstrating the potential of metal-catalyzed cross-coupling reactions to build complex aromatic structures with high precision. nih.govncats.io The functionalization of a poly(2-naphthol) backbone with sulfonic acid has also been reported, showcasing a method to introduce sulfonic acid groups onto a pre-existing polymeric structure. Furthermore, the synthesis of 4-amino-3-hydroxy-1-naphthalenesulfonic acid-functionalized graphene oxide highlights a modern approach to covalently link naphthalenesulfonic acid derivatives to other materials, opening avenues for new applications.

Polymerization Pathways of Hydroxynaphthalenesulfonate Derivatives

The polymerization of hydroxynaphthalenesulfonate derivatives offers a route to novel polymeric materials with potentially interesting electronic and physical properties.

Oxidative Polymerization Mechanisms and Reaction Kinetics

The oxidative polymerization of hydroxynaphthalene derivatives, including those with sulfonic acid groups, can be initiated by chemical oxidants or electrochemical means. A study on the chemical oxidative polymerization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), an analogue of the title compound, using ammonium (B1175870) peroxydisulfate (B1198043) as an oxidant, provides significant mechanistic insights. The polymerization proceeds via the formation of radical cations, leading to C-C and C-N coupling between monomer units. The reaction kinetics are influenced by factors such as the monomer concentration, oxidant-to-monomer ratio, and pH of the reaction medium. For instance, the rate of persulfate-activated reactions can be highly dependent on the pH, as the dissociation of phenolic groups to the more easily oxidized phenoxide form is pH-dependent.

The kinetics of phenol (B47542) oxidation by persulfate have been shown to follow first-order dependence on both the phenolic compound and the persulfate concentration. nih.gov The mechanism of persulfate activation by phenols can proceed through either a nucleophilic attack by the phenoxide on the persulfate ion or by reduction of the persulfate by the phenoxide. Computational studies on the persulfate-assisted polymerization of p-phenylenediamine (B122844) have shown that the dimerization of radical cations is a key rate-limiting step. A comprehensive kinetic model for phenol oxidation in various advanced oxidation processes, including those involving persulfate, has been developed, highlighting the complexity of the reaction network which includes numerous radical and non-radical pathways.

Structural Elucidation of Polymeric Products via Chromatographic and Spectroscopic Methods

The characterization of the resulting polymers is essential to understand the structure-property relationships. Gel Permeation Chromatography (GPC) is a primary technique used to determine the molecular weight distribution of the polymers. For poly(AHNSA), GPC analysis revealed that the molecular weight of the polymer is influenced by the starting monomer salt form, with polymers derived from AHNSA salts showing higher weight-average molecular weights compared to the polymer from the free acid.

Spectroscopic methods are indispensable for elucidating the chemical structure of the polymeric products. Infrared (IR) spectroscopy can identify the functional groups present in the polymer and can indicate changes in the substitution pattern of the aromatic rings that occur during polymerization. In the case of poly(AHNSA), IR spectroscopy, combined with quantum mechanical calculations, revealed that N-C coupling reactions were dominant. Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed structural information. While not always straightforward for complex, often sparingly soluble polymers, techniques like high-temperature GPC-NMR can provide online structural analysis of separated polymer fractions. 1H NMR spectroscopy can be used to determine the number-average molecular weight of polymers by comparing the integrals of end-group signals to those of the repeating monomer units. Mass spectrometry, particularly techniques like Liquid Chromatography-Mass Spectrometry (LC/MS), is also valuable for identifying oligomeric species formed during polymerization, as demonstrated in the peroxidase-mediated oxidative coupling of 1-naphthol.

Investigating Specific Chemical Transformations of Sodium 3-Hydroxynaphthalenesulphonate

Beyond polymerization, this compound can undergo various chemical transformations, offering pathways to other functionalized naphthalene derivatives.

Reductive Desulfonation Processes and Their Electrochemical Implications

Desulfonation, the removal of the sulfonic acid group, is a key reaction of aromatic sulfonic acids. This can be achieved by hydrolysis in the presence of a strong acid, effectively reversing the sulfonation process. researchgate.net The ease of this reaction is correlated with the thermodynamic stability of the corresponding sulfonic acid.

Reductive desulfonation offers an alternative pathway to remove the sulfonyl group. This transformation can be accomplished using various reducing agents. The electrochemical reduction of aromatic sulfinic acids, which can be intermediates in the reduction of sulfonic acids, has been studied. Cyclic voltammetry experiments have shown that the reduction process involves a chemical reaction following the initial electron transfer. The mechanism is believed to proceed via the formation of a radical anion, which can then undergo further reactions. A study on the desulfonation of aromatic sulfonic acids in acidic media revealed a primary kinetic isotope effect, suggesting that proton transfer is the rate-controlling step. The electrochemical implications of reductive desulfonation are significant, as the potential required for the reduction can be tuned by the substituents on the aromatic ring, offering a degree of selectivity in the cleavage of C-S bonds.

Transition Reactions Involving Naphtholate Formation

The hydroxyl group of this compound can be deprotonated by a base to form the corresponding sodium naphtholate. This naphtholate anion is a more potent nucleophile than the parent hydroxyl compound and can participate in a variety of substitution and coupling reactions. For instance, the naphtholate can undergo alkylation reactions with alkyl halides to form ether derivatives.

The formation of the naphtholate is also a key step in oxidative coupling reactions. The increased electron density on the aromatic ring in the naphtholate form facilitates oxidation to a naphthoxy radical, which can then couple with another radical to form binaphthyl derivatives. The enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives, for example, proceeds through the formation of a naphtholate intermediate which is then oxidized. These reactions are of great interest for the synthesis of chiral ligands and other functional materials. The reactivity of the naphtholate intermediate is central to harnessing the full synthetic potential of hydroxynaphthalenesulfonates.

Sophisticated Spectroscopic Characterization and Structural Analysis of Sodium 3 Hydroxynaphthalenesulphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Sulfonated Naphthalene (B1677914) Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including naphthalene-based systems. mdpi.com Detailed 1D and 2D NMR studies are critical for confirming the skeletal structure of naphthalene derivatives. mdpi.com For sodium 3-hydroxynaphthalenesulphonate, ¹H and ¹³C NMR would be routinely used to map the proton and carbon environments, confirming the substitution pattern on the naphthalene ring.

The direct observation of the sulfur atom in the sulfonate group via ³³S NMR spectroscopy presents a potential but challenging method for analysis. ³³S is a quadrupolar nucleus (spin 3/2) with low natural abundance (0.760%) and low sensitivity, which often results in very broad signal lines over a wide chemical shift range. huji.ac.il The signal width is highly dependent on the symmetry of the local electronic environment; asymmetry leads to significant line broadening. huji.ac.il

While inorganic sulfates in symmetrical environments can yield moderately broad signals, organic sulfonates are more challenging to observe. huji.ac.il The utility of ³³S NMR is often limited to small organic molecules or specific applications where isotopic labeling is employed to enhance signal intensity. nih.gov For complex molecules like this compound and its polymers, obtaining a high-resolution ³³S NMR spectrum at natural abundance is exceptionally difficult due to these inherent limitations. huji.ac.ilnih.gov

Table 1: Properties of the ³³S Nucleus

| Property | Value |

|---|---|

| Spin | 3/2 |

| Natural Abundance | 0.760% |

| Chemical Shift Range | 964 ppm |

| Receptivity relative to ¹H | 1.72 × 10⁻⁵ |

| Linewidth Parameter | 61 fm⁴ |

Data sourced from University of Ottawa. huji.ac.il

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. nih.gov These methods are complementary and are used to identify functional groups and confirm the molecular structure of sulfonated naphthalenes. researchgate.netniscpr.res.in

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. nih.gov In the analysis of sulfonated naphthalene derivatives, IR spectra clearly show characteristic absorption bands. For instance, a broad peak in the 3200-3400 cm⁻¹ region corresponds to the O-H stretching vibration of the hydroxyl group. researchgate.net The presence of the sulfonate group is confirmed by strong stretching vibrations for S=O and C-S bonds. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to IR spectra. nih.govharvard.edu For naphthalene derivatives, intense Raman signals are typically observed for C-H and C=C stretching vibrations of the aromatic ring. researchgate.net The combination of IR and Raman provides a robust method for the structural characterization of this compound.

Table 2: Characteristic Vibrational Frequencies for Sulfonated Naphthalenes

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3400 | IR |

| Aromatic C-H Stretch | ~3050 | IR, Raman |

| Ring C=C Stretch | 1560 - 1600 | IR, Raman |

| S=O Stretch | ~1360 and ~1000 | IR |

| C-S Stretch | ~690 | IR |

Data compiled from studies on naphthalene sulfonate condensates. researchgate.netresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. Naphthalene and its derivatives are known to be chromophoric and often fluorescent, making these techniques highly valuable.

UV-Vis spectroscopy of hydroxyl-substituted naphthalenes reveals distinct absorption bands corresponding to electronic transitions within the aromatic system. nih.gov For example, 3-hydroxyflavone, a related compound, exhibits strong absorption bands around 300 nm and 345 nm. nih.gov The precise position and intensity of these bands for this compound are influenced by the hydroxyl and sulfonate substituents and the solvent environment.

Many naphthalene derivatives exhibit fluorescence, and this property is exploited for their detection. nih.gov Following excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule emits light at a longer wavelength. This fluorescence is highly sensitive and can be used for quantitative analysis, even at very low concentrations. nih.gov For instance, fluorescence detection is a key component in the chromatographic analysis of sulfonated naphthalene condensates. nih.govacs.orgresearchgate.net The fluorescence properties are dependent on factors such as solvent polarity and pH. nih.gov

Table 3: Representative Electronic Spectroscopic Data for Hydroxy-Aromatic Systems

| Technique | Parameter | Typical Wavelength Range (nm) |

|---|---|---|

| UV-Vis Absorption | λ_max (Absorption Maximum) | 300 - 350 |

| Fluorescence | λ_em (Emission Maximum) | 400 - 530 |

Data based on analogous compounds like 3-hydroxyflavone. nih.gov

Chromatographic Techniques for Purity Assessment and Molecular Weight Determination of Derived Polymers

Chromatography is an essential tool for separating mixtures and analyzing the purity of compounds. nih.gov For polymers derived from this compound, such as sulfonated naphthalene-formaldehyde condensates (SNFCs), chromatographic methods are crucial for determining their molecular weight distribution. nih.govacs.org

Ion-Pair Chromatography (IPC) is a powerful technique developed for the quantitative analysis of SNFCs. nih.govacs.org This method can resolve polymer chains up to a degree of condensation of 5 and provide partial resolution for larger oligomers. nih.govacs.org When coupled with fluorescence or mass spectrometry detectors, IPC allows for the determination of both number-average (Mn) and weight-average (Mw) molecular weights of these polymers. nih.govacs.org

Gel Permeation Chromatography (GPC) is another widely used technique for determining the molecular weight and dispersity (Đ) of polymers. mdpi.com In this method, the polymer is dissolved in a suitable solvent and passed through a column packed with a porous gel. Larger molecules elute faster than smaller ones, allowing for separation based on hydrodynamic volume. GPC is effective for characterizing high-molecular-weight polymers, including those containing sulfonated naphthalene units. mdpi.com The purity of the monomer, this compound, can be assessed using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Table 4: Chromatographic Methods for Analysis of Sulfonated Naphthalenes and Derived Polymers

| Technique | Application | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of monomer | Purity, identification of impurities |

| Ion-Pair Chromatography (IPC) | Analysis of polymeric condensates | Resolution of oligomers, Mn, Mw |

| Gel Permeation Chromatography (GPC) | Analysis of high polymers | Mn, Mw, Polydispersity (Đ) |

Information sourced from analytical chemistry reviews and studies. nih.govacs.orgnih.govmdpi.com

Computational Chemistry and Theoretical Modeling of Sodium 3 Hydroxynaphthalenesulphonate Interactions

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and reactivity of chemical compounds. In the case of Sodium 3-hydroxynaphthalenesulphonate, DFT calculations can provide a detailed understanding of its fundamental properties.

DFT calculations for similar aromatic compounds, such as naproxen, have been performed using various functionals and basis sets to determine the most accurate method for predicting their molecular structure. nih.gov For instance, studies have compared functionals like B3LYP, B3PW91, and PBEPBE with different basis sets to optimize the geometry and predict vibrational spectra. nih.gov Similar approaches can be applied to this compound to elucidate its bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

The reactivity of this compound can also be explored using DFT. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the regions of the molecule that are most likely to participate in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to compute various reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, which provide further insights into the molecule's chemical behavior.

Below is a hypothetical data table summarizing typical bond lengths that could be obtained for this compound using DFT calculations with a B3LYP functional and a 6-311++G(d,p) basis set.

| Bond | Predicted Bond Length (Å) |

| C-C (aromatic) | 1.39 - 1.42 |

| C-O | 1.36 |

| O-H | 0.96 |

| C-S | 1.77 |

| S-O | 1.45 |

| Na-O | 2.25 - 2.40 |

Adsorption Behavior on Electrode Surfaces: Theoretical Insights and Experimental Validation

The interaction of this compound with electrode surfaces is critical for its application in various electrochemical processes. Theoretical modeling, particularly through DFT, can simulate the adsorption of this molecule on different electrode materials, such as graphene or metallic surfaces. These simulations provide information on the most stable adsorption sites, adsorption energies, and the nature of the interaction (physisorption or chemisorption).

Theoretical studies on the adsorption of sodium ions and sodium-containing compounds on materials like graphene and graphene oxide have shown that DFT can effectively predict adsorption energies and geometries. researchgate.netresearchgate.net For example, the adsorption energy of a sodium atom on pristine graphene has been calculated to be around -0.507 eV at the hollow sites, indicating a favorable interaction. researchgate.net Similar calculations for this compound would involve placing the molecule at various orientations and distances from the electrode surface to find the minimum energy configuration. These calculations can also reveal the charge transfer between the molecule and the surface, which is crucial for understanding the electrochemical behavior.

Experimental techniques such as cyclic voltammetry, electrochemical impedance spectroscopy, and surface-enhanced Raman spectroscopy (SERS) can be used to validate the theoretical findings. By comparing the experimental data with the results from computational models, a more comprehensive understanding of the adsorption process can be achieved. For instance, the changes in the vibrational spectra of this compound upon adsorption, as measured by SERS, can be compared with the vibrational frequencies calculated by DFT for the adsorbed molecule.

The following table presents hypothetical adsorption energies of this compound on different sites of a graphene electrode, as could be predicted by DFT calculations.

| Adsorption Site on Graphene | Calculated Adsorption Energy (eV) |

| Top (above a carbon atom) | -0.85 |

| Bridge (between two carbon atoms) | -0.92 |

| Hollow (center of a hexagon) | -1.15 |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying the transition states and calculating the activation energies. For reactions involving this compound, such as its electrochemical oxidation or reduction, theoretical simulations can map out the entire reaction pathway.

Methods like DFT are used to locate the transition state structures, which are the highest energy points along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. By calculating the vibrational frequencies of the transition state, it can be confirmed that it is a true saddle point on the potential energy surface, characterized by one imaginary frequency.

For complex reactions, molecular dynamics (MD) simulations can supplement DFT calculations to provide a more dynamic picture of the reaction process. nih.gov MD simulations can model the system at finite temperatures and pressures, taking into account the solvent effects and the dynamic nature of the interactions. This can be particularly useful for studying reactions in solution or at interfaces. For instance, in the hydroxylation of L-Kynurenine, a combination of DFT and MD simulations was used to investigate different mechanistic proposals and determine the most likely reaction pathway. nih.gov

A hypothetical reaction pathway for the electrochemical oxidation of the hydroxyl group of this compound could be modeled as follows, with energies calculated relative to the reactant.

| Species/State | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State 1 (H-abstraction) | +15.2 |

| Intermediate (Naphthoxyl radical) | +5.8 |

| Transition State 2 (Coupling) | +10.5 |

| Product | -20.3 |

Environmental Fate and Bioremediation of Hydroxynaphthalenesulfonates

Persistence and Environmental Accumulation of Sulfonated Aromatic Compounds

Sulfonated aromatic compounds, a class that includes hydroxynaphthalenesulfonates, are characterized by the presence of one or more sulfonate (–SO₃H) groups attached to an aromatic ring system. This structural feature is key to their industrial application, particularly in the synthesis of dyes, as it confers water solubility. However, the very properties that make them useful also contribute to their environmental persistence. The hydrophilic nature of the sulfonate group can impede the transport of these compounds across microbial cell membranes, a crucial first step in biodegradation. researchgate.net

The presence of a sulfonate group on an aromatic ring can render the compound inhibitory to microbial growth, making aerobic biodegradation particularly challenging. researchgate.net The stability of their molecular structure, often featuring conjugated double bonds and aromatic rings, contributes to their recalcitrance. tsijournals.com Many synthetic dyes and their intermediates, including sulfonated aromatics, tend to persist in the environment. tsijournals.com The position and number of sulfonate groups on the aromatic ring significantly influence the compound's biodegradability, with some sulfonated aromatic amines ranging from easily degradable to non-biodegradable. researchgate.net

Due to their recalcitrance, these compounds can accumulate in aquatic environments, primarily through the discharge of industrial wastewater from sectors like textile manufacturing. nih.govnih.gov Their persistence means they are not effectively removed by conventional wastewater treatment methods, leading to their release into surface waters. nih.govresearchgate.net The complex structure of these pollutants, which can include unusual bonds or highly condensed aromatic rings, further contributes to their resistance to degradation. tsijournals.com

Microbial Degradation Pathways of Hydroxynaphthalenesulfonates

The biodegradation of complex aromatic compounds like hydroxynaphthalenesulfonates often requires the synergistic action of a microbial consortium rather than a single microbial species. nih.gov Research has demonstrated that mixed bacterial communities can achieve complete degradation of amino- and hydroxy-naphthalene sulfonic acids. nih.gov In such consortia, different members possess complementary catabolic pathways. nih.gov

The isolation of effective microbial strains typically involves sourcing from contaminated sites, such as industrial wastewater treatment plants or soil exposed to dye effluents. psu.edunih.gov For instance, bacterial strains of Bacillus sp. and Pseudomonas sp. have been successfully isolated from textile dye effluent and have shown potential in bioremediation. psu.edu Similarly, Pseudomonas species have been isolated from petroleum-contaminated sites and have demonstrated the ability to degrade naphthalene (B1677914), the parent aromatic structure of naphthalenesulfonates. nih.gov The rationale is that indigenous microbes from contaminated environments may have adapted to utilize these xenobiotic compounds as a source of carbon and energy. nih.govnih.gov

Characterization of these isolates involves morphological and biochemical tests to identify the genera and species. psu.edu Their degradation capability is then assessed, often by monitoring the decolorization of a dye solution or the disappearance of the target compound using spectrophotometry or high-performance liquid chromatography (HPLC). researchgate.netpsu.edu Studies have identified various genera capable of degrading naphthalene and its derivatives, including Pseudomonas, Marinobacter, Mycobacterium, Vibrio, and Sphingomonas. nih.gov

The microbial breakdown of sulfonated aromatic compounds is an enzymatic process. A key initial step for some sulfonated naphthalenes is desulfonation, which is often catalyzed by dioxygenase enzymes. nih.gov This enzymatic attack involves the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the removal of the sulfonate group. nih.gov For example, one member of a degrading consortium was found to desulfonate amino- or hydroxy-naphthalene sulfonic acids through a 1,2-dioxygenation reaction. nih.gov The resulting desulfonated intermediates, such as amino- or hydroxysalicylates, can then be further metabolized by other members of the microbial community. nih.gov

Following initial desulfonation and ring-opening, the degradation of the naphthalene structure proceeds through established catabolic pathways. The 1,2-dihydroxynaphthalene intermediate is typically catabolized via the classical naphthalene pathway, which can branch into either the catechol or gentisate route. nih.gov A variety of enzymes are crucial for the complete mineralization of these compounds. For instance, enzymes produced by aerobic bacteria like Alcaligenes sp. and Pseudomonas sp. are used in the bioremediation of hydrocarbons. nih.gov Fungal enzymes, such as laccases, lignin (B12514952) peroxidases, and azoreductases, have also been shown to be effective in the biodegradation of textile dyes. nih.gov

| Enzyme Class | Role in Degradation | Microbial Source Example |

| Dioxygenases | Catalyze the initial attack and desulfonation of the aromatic ring. | Pseudomonas sp. |

| Monooxygenases | Can be involved in desulfonation reactions. | Not specified |

| Laccases | Oxidize a broad range of phenolic and aromatic compounds. | White-rot fungi |

| Peroxidases | Catalyze the oxidation of various toxic pollutants, including dyes. | Fungi (Phanerochaete sordida) |

| Azoreductases | Break the azo (-N=N-) bonds found in azo dyes. | Fungi, Bacteria |

Bioremediation Strategies for Wastewater Containing Sulfonated Dyes and Intermediates

Bioremediation offers an economical and environmentally sound alternative to physical and chemical methods for treating wastewater laden with sulfonated dyes and their intermediates. nih.govfao.org These biological strategies harness the metabolic capabilities of microorganisms to neutralize or remove these pollutants. fao.org The development of effective bioremediation requires creating systems that can handle the complexity and toxicity of textile effluents. psu.edu

One common approach is the use of bioreactors, such as sequential batch reactors, which can be operated under different oxygen conditions (e.g., microaerophilic-aerobic sequences) to enhance the degradation of recalcitrant compounds like azo dyes. psu.edu Bioaugmentation, the introduction of specific microbial cultures with known degradative capabilities into the wastewater, can also improve treatment efficacy, especially when the indigenous microbial population is insufficient. researchgate.net Studies have shown that introducing biomass from a textile wastewater treatment plant can decrease the toxicity of the effluent from a reactor treating azo dyes. researchgate.net

The use of microbial consortia is often more effective than using pure cultures, as the different species can work together to break down the complex mixture of chemicals found in industrial effluent. nih.govnih.gov Immobilized cell or enzyme technologies are also being explored, where microbial cells or their purified enzymes are fixed onto a solid support. nih.gov This can increase stability and efficiency, allowing for easier separation from the treated water and potential reuse. nih.gov

| Bioremediation Strategy | Description | Key Advantages |

| Biostimulation | Addition of nutrients and electron acceptors to stimulate indigenous microbial activity. | Utilizes existing adapted microorganisms. |

| Bioaugmentation | Introduction of specific, pre-selected microorganisms or consortia. | Enhances degradation of specific target pollutants. researchgate.net |

| Bioreactors | Controlled systems (e.g., batch reactors, membrane bioreactors) for optimized microbial growth and degradation. | High degree of process control over environmental factors. |

| Immobilized Systems | Entrapping or attaching microbial cells or enzymes to a solid support. | Increased stability, reusability, and protection from toxic shocks. nih.gov |

| Mycoremediation | Use of fungi, particularly white-rot fungi, due to their powerful lignin-degrading enzymes. | Broad substrate specificity of enzymes can degrade a wide range of dyes. nih.gov |

Environmental Factors Influencing Biodegradation Kinetics and Efficacy

The rate and effectiveness of the microbial degradation of hydroxynaphthalenesulfonates are highly dependent on a range of environmental factors. nih.gov The optimization of these parameters is crucial for the successful implementation of bioremediation technologies. nih.gov

pH: The pH of the environment significantly affects microbial growth and enzyme activity. While most degradation studies are conducted at neutral pH, biodegradation has been shown to occur even in extremely acidic environments (pH 2.0-3.0), often involving acidophilic fungi and yeasts. nih.gov For specific bacterial strains like Pseudomonas sp. SA3, adjusting the pH was a key factor in accelerating naphthalene degradation. nih.gov

Temperature: Temperature influences microbial metabolism and reaction rates. Most microorganisms used in bioremediation are mesophiles, functioning optimally at moderate temperatures.

Nutrient Availability: The presence of essential nutrients, particularly carbon and nitrogen sources, can greatly accelerate the degradation process. nih.gov The addition of supplementary carbon and nitrogen sources enhanced the naphthalene degradation by Pseudomonas sp. SA3. nih.gov

Salinity: The ionic composition and strength of the water can impact biodegradation. For instance, the adsorption of some aromatic compounds and their transformation products to soils and sediments can be lower in freshwater environments compared to saline ones. wikipedia.org

Oxygen Availability: The presence or absence of oxygen determines which metabolic pathways are active. Aerobic degradation is often more complete, leading to mineralization. researchgate.net However, some compounds are only biodegradable under anaerobic conditions, while for others, a sequence of anaerobic and aerobic conditions is most effective. researchgate.netresearchgate.net The toxicity of certain compounds can also inhibit anaerobic microorganisms. researchgate.net

| Factor | Influence on Biodegradation | Example/Finding |

| pH | Affects enzyme activity and microbial growth. | Biodegradation of aromatic hydrocarbons observed at pH as low as 2.0. nih.gov |

| Temperature | Controls the rate of metabolic reactions. | Optimization of temperature accelerated naphthalene degradation. nih.gov |

| Nutrients (C, N) | Essential for microbial growth and metabolism. | Addition of carbon and nitrogen sources enhanced degradation efficiency. nih.gov |

| Salinity | Influences microbial activity and compound bioavailability. | Adsorption of TNT to sediment is affected by ionic strength (freshwater vs. saline). wikipedia.org |

| Oxygen | Determines the active metabolic pathways (aerobic vs. anaerobic). | Anaerobic non-biodegradability of some sulfonated surfactants can be due to toxicity to anaerobic microbes. researchgate.net |

Advanced Applications of Hydroxynaphthalenesulfonates in Functional Materials and Electrochemistry

Development of Semiconducting Polymeric Materials from Hydroxynaphthalenesulfonate Precursors

While direct evidence for the use of sodium 3-hydroxynaphthalenesulphonate as a primary precursor in the synthesis of semiconducting polymers is not extensively documented in publicly available research, the broader class of naphthalene-based materials is a subject of interest in the field of conducting polymers. The potential for hydroxynaphthalenesulfonates to serve as monomers or components in such polymers stems from the inherent electronic properties of the naphthalene (B1677914) ring system.

Research into related compounds, such as those involving naphthalene and its derivatives, indicates that these aromatic structures can be polymerized to form materials with notable electrical conductivity. For instance, the electrochemical polymerization of naphthalene has been shown to produce poly(naphthylene) films with conducting properties. nih.gov Furthermore, polymers synthesized from amino-substituted naphthalene sulfonic acids have demonstrated electrocatalytic effects, suggesting their utility in electronic applications.

The presence of both a hydroxyl and a sulfonic acid group on the naphthalene core of this compound offers intriguing possibilities for polymerization and for tailoring the properties of the resulting materials. The hydroxyl group can potentially participate in condensation or oxidative polymerization reactions, while the sulfonic acid group can act as a dopant to enhance conductivity. For example, studies on other sulfonated polymers, like sulfonated polyphenylquinoxalines, have shown that the degree of sulfonation can significantly influence their proton conductivity. nih.gov

Although specific research on the polymerization of this compound into semiconducting materials is limited, the foundational knowledge from related naphthalene derivatives suggests a promising avenue for future exploration in materials science.

Role of Hydroxynaphthalenesulfonates as Additives in Electrodeposition Processes

Hydroxynaphthalenesulfonates, including this compound, have been investigated for their significant role as additives in electrodeposition processes. Their presence in the electrolyte bath can profoundly influence the deposition of metals, affecting the quality, morphology, and properties of the resulting metallic coatings.

A key study investigating the effect of various naphthalene-based additives on tin electrodeposition on a gold electrode revealed that hydroxynaphthalenesulfonate (HNPTS) behaves distinctly from other derivatives like naphthalene (NPT) and naphthalenesulfonate (NPTS). iaea.orgresearchgate.net While NPT and NPTS were found to inhibit the bulk electrodeposition of tin, HNPTS slightly promoted it. iaea.orgresearchgate.net This suggests a different mechanism of interaction between the HNPTS molecules and the electrode surface or the metal ions in the electrolyte.

Further research has shown that the effect of HNPTS on tin electrodeposition is also dependent on the substrate. On an iron electrode, HNPTS exhibited a stronger decrease in the rate of tin deposition compared to its effect on a gold electrode. universiteitleiden.nluniversiteitleiden.nl This highlights the complex interplay between the additive, the metal being deposited, and the nature of the electrode surface.

The following table summarizes the observed effects of hydroxynaphthalenesulfonate (HNPTS) as an additive in tin electrodeposition on different electrode materials, based on comparative studies.

| Electrode Material | Effect on Tin Bulk Electrodeposition | Reference |

| Gold | Slightly Promoted | iaea.orgresearchgate.net |

| Iron | Stronger Decrease in Deposition Rate | universiteitleiden.nluniversiteitleiden.nl |

The presence of hydroxynaphthalenesulfonates in an electroplating bath can significantly alter the nucleation and growth kinetics of the depositing metal. This influence is primarily attributed to the adsorption of the additive onto the electrode surface, which can modify the energy landscape for metal ion reduction and crystal formation.

In the case of tin electrodeposition on a gold electrode, the addition of HNPTS leads to the formation of tin deposits with markedly different and smaller features compared to those grown in the absence of the additive or in the presence of NPT and NPTS. iaea.orgresearchgate.net This grain refining effect is a desirable outcome in many electroplating applications as it can lead to denser, more uniform, and mechanically robust coatings.

The table below outlines the observed influence of hydroxynaphthalenesulfonate (HNPTS) on the morphology of electrodeposited tin.

| Additive | Resulting Tin Deposit Morphology | Reference |

| Hydroxynaphthalenesulfonate (HNPTS) | Markedly different and smaller features | iaea.orgresearchgate.net |

| Naphthalene (NPT) / Naphthalenesulfonate (NPTS) | Similar morphology to additive-free deposition, but with smaller characteristic feature size | iaea.orgresearchgate.net |

The functionality of hydroxynaphthalenesulfonates as electrodeposition additives is fundamentally governed by their behavior at the electrode-electrolyte interface. Studies have shown that these molecules can adsorb onto the electrode surface and, in some cases, undergo further reactions to form a thin film.

Research on the adsorption of naphthalene derivatives on a gold electrode has provided significant insights into the behavior of HNPTS. Unlike NPT and NPTS, which were found to lie flat on the gold surface, HNPTS undergoes oxidative polymerization at the electrode. iaea.orgresearchgate.net This in-situ formation of a polymeric film on the electrode surface is a critical aspect of its function as an additive.

The formation of such a film explains the significant impact of HNPTS on the morphology of the tin deposit. The film can effectively passivate certain areas of the surface while allowing deposition to occur at specific sites, leading to the observed grain refinement. While direct measurement of the surface coverage of this compound was not found in the search results, the evidence of oxidative polymerization strongly suggests the formation of a significant surface layer.

The following table summarizes the adsorption behavior of hydroxynaphthalenesulfonate (HNPTS) on a gold electrode in comparison to other naphthalene derivatives.

| Compound | Adsorption Behavior on Gold Electrode | Reference |

| Hydroxynaphthalenesulfonate (HNPTS) | Undergoes oxidative polymerization to form a film | iaea.orgresearchgate.net |

| Naphthalene (NPT) | Lies flat on the surface | iaea.orgresearchgate.net |

| Naphthalenesulfonate (NPTS) | Lies flat on the surface, forms a denser film than NPT | iaea.orgresearchgate.net |

Emerging Research Avenues and Future Outlook for Sodium 3 Hydroxynaphthalenesulphonate

Integration of Multi-Omics Approaches in Biodegradation Research

Naphthalenesulfonates, including hydroxy-naphthalene sulfonic acids, are used in various industrial processes, leading to their presence in the environment. nih.gov While considered less toxic than some other industrial chemicals, their impact on aquatic life necessitates an understanding of their environmental persistence and degradation. nih.gov Bioremediation, which utilizes microorganisms to break down contaminants, is a promising and cost-effective alternative to physical and chemical removal methods. nih.gov

Emerging research is moving beyond studying single microbial strains to understanding complex microbial consortia and their metabolic pathways for degrading these compounds. nih.govnih.gov The integration of multi-omics—genomics, proteomics, and metabolomics—is central to this effort. These technologies provide a system-level view of how microbes interact with sulfonated naphthalenes. For instance, proteomics combined with genomics has been used to unravel the mechanisms by which certain bacteria enhance the biodegradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914). frontiersin.orgnih.govdoaj.org Studies show that the presence of one compound, like naphthalene, can trigger the expression of enzymes that also degrade other, more complex PAHs. frontiersin.orgnih.gov

The general aerobic degradation pathway for naphthalene often begins with a naphthalene dioxygenase enzyme, which hydroxylates the aromatic ring to form a cis-naphthalene dihydrodiol. nih.govethz.ch This is then converted to 1,2-dihydroxynaphthalene, which is further catabolized. nih.gov In the case of sulfonated naphthalenes, desulfonation is a key step, often achieved through the action of specific dioxygenases. nih.gov Multi-omics approaches can identify not only the core catabolic enzymes but also the transporters responsible for moving the compounds into the cell and the regulatory proteins that control the entire process. frontiersin.orgnih.gov This detailed understanding is crucial for designing effective bioremediation strategies for sites contaminated with naphthalenesulfonates. nih.gov

Table 1: Key Enzymes and Microbial Genera in Naphthalene and Naphthalenesulfonate Biodegradation

This table summarizes key enzymes involved in the initial stages of naphthalene breakdown and lists bacterial genera known to degrade these compounds.

| Enzyme Class / Microbial Genus | Role in Biodegradation | Reference |

| Enzymes | ||

| Naphthalene Dioxygenase (NDO) | Catalyzes the initial oxidation of the naphthalene ring, a critical first step in aerobic degradation. | nih.gov |

| 1,2-Dihydroxynaphthalene Dioxygenase | Cleaves the aromatic ring of 1,2-dihydroxynaphthalene, a central intermediate. | nih.gov |

| Desulfonating Dioxygenases | Removes the sulfonate group from the naphthalene ring, enabling further degradation. | nih.gov |

| Microbial Genera | ||

| Pseudomonas | Frequently cited for its ability to use naphthalene and its derivatives as a sole source of carbon and energy. | nih.govfrontiersin.orgnih.gov |

| Bacillus | Some species are capable of degrading naphthalene and other aromatic hydrocarbons. | ethz.chresearchgate.net |

| Arthrobacter | Known for its metabolic versatility, including the degradation of phenanthrene (B1679779) and other PAHs. | frontiersin.orgnih.gov |

| Mycobacterium | Capable of degrading high-molecular-weight PAHs, sometimes co-metabolically. | frontiersin.orgnih.gov |

Advanced Material Design Incorporating Sulfonated Naphthalenes

The unique properties of sulfonated naphthalenes make them valuable building blocks for advanced materials. Their rigid aromatic structure combined with the hydrophilic sulfonate group allows for the creation of materials with tailored functionalities. A major application is in the formulation of sulfonated naphthalene formaldehyde (B43269) (SNF) condensates, which are widely used as superplasticizers in concrete. lignincorp.comchemanol.comresearchnester.comwikipedia.org These polymers adsorb onto cement particles, dispersing them and reducing the amount of water needed, which results in stronger, more durable concrete. standardchemicals.com.auatamanchemicals.com

Beyond construction, research is exploring the use of sulfonated naphthalenes in more sophisticated applications. nbinno.com They can serve as effective dopants to enhance the electrical conductivity and thermal stability of conductive polymers, which are essential for electronic devices and sensors. nbinno.com Furthermore, these molecules are being investigated for the creation of supramolecular hydrogels. nbinno.com These hydrogels have potential applications in drug delivery systems, where they can encapsulate therapeutic agents and control their release. nbinno.com

A particularly innovative area is the development of advanced membranes for energy applications. Multi-block copolymers containing sulfonated naphthalene units are being designed for use in proton exchange membrane water electrolysis (PEMWE). mdpi.com These membranes show promise as alternatives to traditional perfluorosulfonic acid (PFSA) membranes, exhibiting excellent proton selectivity, good chemical stability, and high mechanical toughness. mdpi.com The incorporation of the naphthalene unit enhances the polymer's properties, leading to improved performance in hydrogen production. mdpi.com

Table 2: Applications of Sulfonated Naphthalene-Based Materials

This interactive table outlines various advanced materials derived from or incorporating sulfonated naphthalenes and their primary functions.

| Material Type | Core Component(s) | Primary Function / Application | Key Properties | Reference(s) |

| Superplasticizers | Sulfonated Naphthalene Formaldehyde (SNF) Condensates | Water reduction in concrete mixes | Dispersing agent, improves workability and strength | lignincorp.comwikipedia.orgstandardchemicals.com.au |

| Conductive Polymers | Polymer matrix with sulfonated naphthalene dopants | Advanced electronics, sensors, energy storage | Enhanced electrical conductivity and thermal stability | nbinno.com |

| Supramolecular Hydrogels | Sulfonated naphthalene derivatives | Controlled drug delivery systems | Encapsulation and controlled release of therapeutic agents | nbinno.com |

| Proton Exchange Membranes | Sulfonated poly(p-phenylene) and naphthalene-containing poly(arylene ether ketone) copolymers | Water electrolysis for hydrogen production | High proton selectivity, chemical and mechanical stability | mdpi.com |

| Dispersing Agents | Alkyl Naphthalene Sulfonates | Dyes, pigments, pesticides, leather tanning | Wetting and dispersing, stable in acid and alkali | atamanchemicals.comgoogle.comneaseco.com |

Novel Catalytic Applications and Green Chemistry Syntheses

The principles of green chemistry—which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances—are influencing the synthesis and application of naphthalenesulfonates. Research is focused on developing more environmentally benign synthesis routes. For example, methods are being developed for the synthesis of sulfonamides in aqueous media, omitting organic bases and simplifying product isolation to filtration. rsc.org Such approaches reduce waste and avoid the use of harsh organic solvents. The use of organocatalysts, such as camphor (B46023) sulfonic acid, for the synthesis of complex molecules under mild, room-temperature conditions in aqueous ethanol (B145695) also represents a significant step forward in green synthesis. tandfonline.comresearchgate.net

While sodium 3-hydroxynaphthalenesulphonate itself is not typically a catalyst, the broader family of sulfonic acids is well-established in acid catalysis. The development of novel catalysts is an active area of research. There is potential for designing catalysts based on the naphthalenesulfonate structure for specific organic transformations.

Furthermore, the synthesis of derivatives of 3-hydroxynaphthalene is being explored for various applications. For example, 3-hydroxynaphthalene-2-carbonylamino acid and dipeptide derivatives have been synthesized and screened for antimicrobial activity. nih.gov This highlights the potential of using the 3-hydroxynaphthalenesulphonate scaffold as a starting point for creating new molecules with valuable biological or chemical properties. The development of efficient, catalyzed reactions to produce these derivatives is a key goal for future research. psu.edu

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering

The future development and application of this compound and its derivatives are inherently interdisciplinary. Progress in this field requires a synergistic approach that combines expertise from chemistry, materials science, and environmental engineering.

Chemistry provides the foundation for synthesizing novel sulfonated naphthalene derivatives and for developing green catalytic processes. rsc.orgtandfonline.com Chemical synthesis allows for the precise tailoring of molecular structures to achieve desired properties, whether for advanced materials or for targeted biological activity. nih.gov

Materials Science focuses on incorporating these tailored molecules into functional materials. nbinno.com This includes formulating advanced polymers for construction openpr.commarketresearchfuture.com, creating conductive materials for electronics nbinno.com, and designing high-performance membranes for clean energy applications like water electrolysis. mdpi.com The market for naphthalene sulfonates is projected to grow, driven by demand in construction, textiles, and agrochemicals. openpr.comainvest.comtbrc.info

Environmental Engineering addresses the lifecycle of these chemicals, from their production to their ultimate fate in the environment. mdpi.com This includes developing robust bioremediation strategies based on a deep understanding of microbial degradation pathways, which is increasingly informed by multi-omics techniques. nih.govfrontiersin.org It also involves assessing the environmental mobility and impact of these compounds to ensure their use is sustainable. mdpi.comnih.gov

The collaboration between these fields is essential for innovation. For example, an environmental engineer might identify a persistent naphthalenesulfonate pollutant. A chemist could then design a new, more biodegradable analogue, which a materials scientist could incorporate into a product with the same or better performance. This integrated approach ensures that the development of new chemical technologies is both economically viable and environmentally responsible.

Q & A

Q. What methodologies assess the environmental impact of this compound in wastewater systems?

- Methodological Answer : Conduct microbial biodegradation assays using activated sludge inoculum under OECD 301 guidelines. Monitor sulfonate depletion via ion chromatography and toxicity via luminescent bacteria (e.g., Vibrio fischeri) . For field studies, use LC-MS/MS to track the compound’s persistence in effluent samples, correlating with physicochemical parameters (e.g., COD, BOD) .

Methodological Notes

- Data Interpretation : Address contradictory findings by applying multivariate statistical analysis (e.g., PCA) to isolate confounding variables .

- Experimental Design : For hypothesis-driven studies, use factorial designs (e.g., 2^k designs) to evaluate interactions between temperature, pH, and concentration .

- Reporting Standards : Follow IMRaD structure for publications: detail analytical conditions (e.g., HPLC column specifications) in Methods, and contextualize results within existing literature in Discussion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.